molecular formula C10H15N B1588656 (1S)-1-(2,5-dimethylphenyl)ethanamine CAS No. 4187-33-1

(1S)-1-(2,5-dimethylphenyl)ethanamine

Cat. No. B1588656
CAS RN: 4187-33-1
M. Wt: 149.23 g/mol
InChI Key: ULGHUDXDTMIEAM-VIFPVBQESA-N
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Description

(1S)-1-(2,5-dimethylphenyl)ethanamine, also known as ephedrine, is a naturally occurring alkaloid found in plants of the Ephedra genus. It has been used for centuries in traditional medicine for its stimulant and decongestant properties. In recent years, ephedrine has gained attention in the scientific community for its potential applications in research and medicine.

Mechanism Of Action

Ephedrine works by binding to and activating adrenergic receptors in the body. This leads to the release of adrenaline and noradrenaline, which stimulate the sympathetic nervous system. The resulting effects include increased heart rate, blood pressure, and metabolism.

Biochemical And Physiological Effects

Ephedrine has a number of biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and increased energy. It also increases the release of norepinephrine, which can improve cognitive function and alertness.

Advantages And Limitations For Lab Experiments

One advantage of using (1S)-1-(2,5-dimethylphenyl)ethanamine in lab experiments is its well-established mechanism of action. Its effects on the body are well understood, which makes it a useful tool for studying cardiovascular function and metabolism. However, (1S)-1-(2,5-dimethylphenyl)ethanamine also has limitations, including its potential for abuse and the fact that its effects can vary depending on the individual.

Future Directions

There are several potential future directions for research on (1S)-1-(2,5-dimethylphenyl)ethanamine. One area of interest is its potential applications in the treatment of obesity and metabolic disorders. Ephedrine has been shown to increase metabolism and promote weight loss, making it a potential tool for managing these conditions. Another area of interest is its potential applications in the treatment of neurological disorders. Ephedrine has been shown to increase the release of dopamine and serotonin in the brain, which could make it a useful tool for treating conditions such as depression and anxiety. Finally, there is interest in exploring the potential use of (1S)-1-(2,5-dimethylphenyl)ethanamine in sports performance enhancement. While this is a controversial area of research, (1S)-1-(2,5-dimethylphenyl)ethanamine has been shown to improve endurance and performance in some studies.

Scientific Research Applications

Ephedrine has been studied extensively for its potential applications in medicine and research. It has been shown to have a variety of effects on the body, including increased heart rate, blood pressure, and metabolism. These effects make (1S)-1-(2,5-dimethylphenyl)ethanamine a useful tool for studying cardiovascular function and metabolism.

properties

IUPAC Name

(1S)-1-(2,5-dimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGHUDXDTMIEAM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427564
Record name (1S)-1-(2,5-dimethylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2,5-dimethylphenyl)ethanamine

CAS RN

4187-33-1
Record name (1S)-1-(2,5-dimethylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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